3-(4-氨基-5-巯基-4H-1,2,4-三唑-3-基)苯酚

描述

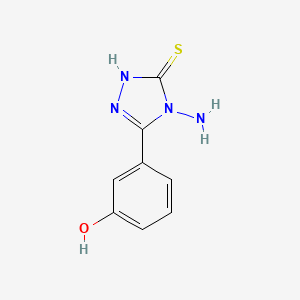

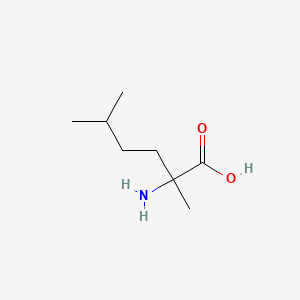

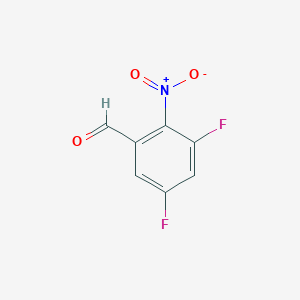

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, also known as 5-amino-4-mercapto-1,2,4-triazole (AMT) is an organic compound that is widely used in various scientific research applications. It is a heterocyclic compound derived from the reaction of an amine and a thiol, and is characterized by its unique structure of three nitrogen atoms and one sulfur atom in a 5-membered ring. AMT is a versatile molecule that has been used in a variety of ways, ranging from its use as a corrosion inhibitor, to its use as a ligand for metal complexes, to its application in drug discovery.

科学研究应用

腐蚀抑制

与 3-(4-氨基-5-巯基-4H-1,2,4-三唑-3-基)苯酚相关的化合物的一个显着应用是腐蚀抑制。安萨里、库赖希和辛格 (2014) 在“腐蚀科学”中进行的一项研究表明,含有三唑衍生物的席夫碱是酸性环境中低碳钢的有效腐蚀抑制剂。席夫碱表现出显着的抑制效率,这归因于在钢表面形成保护层 (安萨里、库赖希和辛格,2014)。

酪氨酸酶抑制

具有 3-(4-氨基-5-巯基-4H-1,2,4-三唑-3-基)苯酚结构的化合物已对其对酪氨酸酶(一种参与黑色素合成的酶)的抑制作用进行了研究。于等人。(2015) 合成了三唑席夫碱的衍生物,并评估了它们的酪氨酸酶抑制活性,观察到了有效的抑制作用,并提出了在皮肤色素沉着过度的治疗中的潜在应用 (于等人,2015)。

抗利什曼原虫活性

4-氨基-1,2,4-三唑衍生物的抗利什曼原虫活性已在研究中得到探索。苏莱曼奥卢等人。(2017) 在“分子结构杂志”中使用密度泛函理论 (DFT) 进行了理论研究,并针对利什曼原虫属的婴儿利什曼原虫测试了这些化合物。该研究强调了这些衍生物在开发利什曼病治疗方法中的潜力 (苏莱曼奥卢等人,2017)。

生物活性与抗菌作用

1,2,4-三唑的衍生物,包括那些在结构上与 3-(4-氨基-5-巯基-4H-1,2,4-三唑-3-基)苯酚相似的衍生物,已被研究用于各种生物活性。霍拉等人。(2002) 在“欧洲药理化学杂志”和德米尔巴斯等人。(2010) 在“土耳其化学杂志”中进行的研究表明,这些衍生物作为抗菌剂的潜力,对一系列细菌和真菌菌株表现出活性 (霍拉等人,2002),(德米尔巴斯等人,2010)。

衍生物的合成和表征

在科学研究中已经探索了包含 1,2,4-三唑环的新型杂环席夫碱的合成和表征。阿布德、什内因和艾哈迈德 (2016) 在“Al-Nahrain 大学科学杂志”中报道了由 4-羟基苯甲酸甲酯合成的新型席夫碱,突出了这些化合物在各种应用中的潜力 (阿布德、什内因和艾哈迈德,2016)。

安全和危害

未来方向

The compound and its 3-substituted derivatives have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . Future research could focus on exploring its potential uses in various biomedical applications and further investigating its pharmacological properties.

作用机制

Target of Action

The primary target of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is cadmium ions . The compound has been used in the synthesis of nanoparticles designed for the rapid removal of these ions . Cadmium is a toxic heavy metal that can cause serious environmental and health problems, so materials that can effectively remove it are of great interest .

Mode of Action

The compound interacts with its targets through a process of adsorption . In this process, cadmium ions are attracted to and held on the surface of the nanoparticles. The compound’s structure, which includes a 1,2,4-triazole ring, may allow it to bind to the iron in the heme moiety of CYP-450 , a key enzyme involved in many biological processes.

Biochemical Pathways

The adsorption of cadmium ions can disrupt their normal biological functions and prevent them from causing harm . The compound’s potential interaction with CYP-450 could also have significant effects, as this enzyme is involved in many important biochemical pathways .

Pharmacokinetics

Its use in nanoparticle form could potentially enhance its bioavailability and allow for targeted delivery to specific sites in the body .

Result of Action

The primary result of the compound’s action is the removal of cadmium ions from the environment . This can help to reduce the toxicity of these ions and mitigate their harmful effects. In addition, the compound’s potential interaction with CYP-450 could have various effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of cadmium ion adsorption was found to be maximized at a pH of 6 and a cadmium ion concentration of 60 mg/L . The compound’s effectiveness may also be affected by factors such as temperature, presence of other ions, and the specific characteristics of the environment in which it is used .

生化分析

Biochemical Properties

The biochemical properties of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol are largely unexplored. Compounds with similar structures have been used in the synthesis of nanoparticles for the removal of heavy metal ions . This suggests that 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol could interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-amino-3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-12-7(10-11-8(12)14)5-2-1-3-6(13)4-5/h1-4,13H,9H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAHOKRNQHBKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)

![2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone](/img/structure/B3034718.png)

![2-[3-[2-[4-Amino-2-(methylsulfinyl)phenyl]diazene-1-yl]phenylsulfonyl]ethanol](/img/structure/B3034720.png)

![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}aniline](/img/structure/B3034735.png)